molecular formula C7H5N3O3S B1414501 6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid CAS No. 1170546-94-7

6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid

Cat. No.: B1414501
CAS No.: 1170546-94-7
M. Wt: 211.2 g/mol
InChI Key: RJWUMDXQINDTFM-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid (CAS No: 1170546-94-7) is a high-purity heterocyclic compound supplied for advanced chemical and pharmaceutical research. With a molecular formula of C7H5N3O3S and a molecular weight of 211.2 g/mol, this carboxylic acid-functionalized triazine derivative serves as a versatile building block for synthesizing more complex molecular architectures. Compounds based on the thieno[3,2-d]triazine scaffold are of significant interest in medicinal chemistry. While the specific biological profile of this compound requires further investigation, structurally similar fused heterocycles have been explored for a range of pharmacological activities. Research on analogous thienotriazine and thienopyrimidine systems has indicated potential for antimicrobial and anti-inflammatory applications. The presence of both carboxylic acid and multiple nitrogen heteroatoms in its structure makes it a valuable intermediate for researchers developing novel small-molecule inhibitors or probing structure-activity relationships (SAR) in drug discovery programs. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-methyl-4-oxo-3H-thieno[3,2-d]triazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3S/c1-2-3(7(12)13)4-5(14-2)6(11)9-10-8-4/h1H3,(H,12,13)(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWUMDXQINDTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)C(=O)NN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as tRNA (Guanine37-N1)-methyltransferase (TrmD), which is crucial for bacterial growth. The interaction between this compound and these enzymes is primarily through binding to the active site, thereby inhibiting their function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, it has been shown to inhibit TrmD by binding to its active site, preventing the methylation of tRNA. This inhibition disrupts protein synthesis and bacterial growth. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and cellular effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in nucleotide synthesis and protein methylation. This compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transport proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit metabolic enzymes.

Biological Activity

6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid (CAS No. 1170546-94-7) is a heterocyclic compound with potential biological activity. Its molecular formula is C7_7H5_5N3_3O3_3S, and it has garnered interest for its interactions with various biological systems, particularly in the context of antimicrobial activity and enzyme inhibition.

PropertyValue
Molecular FormulaC7_7H5_5N3_3O3_3S
Molecular Weight211.2 g/mol
IUPAC Name6-methyl-4-oxo-3H-thieno[3,2-d]triazine-7-carboxylic acid
CAS Number1170546-94-7

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been shown to inhibit the growth of various bacterial strains by targeting specific enzymes essential for bacterial survival.

  • Mechanism of Action : The compound acts primarily by inhibiting tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial protein synthesis. This inhibition prevents the proper methylation of tRNA, leading to disrupted protein synthesis and cell growth inhibition.
  • Efficacy Against Pathogens : In vitro studies have demonstrated that this compound exhibits potent activity against Mycobacterium smegmatis, with a minimum inhibitory concentration (MIC) of approximately 50 μg/mL. This suggests potential applications in treating tuberculosis and other mycobacterial infections .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in understanding its biological activity:

  • Leucyl-tRNA Synthetase : It has been reported that this compound significantly inhibits leucyl-tRNA synthetase (LeuRS), with inhibition percentages reaching up to 78.24% at concentrations of 15 μg/mL. This suggests that the compound could be effective in disrupting protein synthesis pathways in bacteria .

Case Studies

Several studies have explored the biological effects and mechanisms of action of this compound:

  • Study on Antibacterial Activity : A comparative analysis with standard antibiotics like Ciprofloxacin and Rifampicin revealed that derivatives of this compound exhibited broader antibacterial spectra and enhanced efficacy against resistant strains .
  • In Vivo Studies : Preliminary animal model studies indicate that low doses of the compound can effectively inhibit target enzymes with minimal toxicity. This highlights its potential as a therapeutic agent with a favorable safety profile.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
MTOA has been studied for its potential antimicrobial properties. Research indicates that it can inhibit the activity of certain enzymes crucial for bacterial growth, such as tRNA (Guanine37-N1)-methyltransferase (TrmD) . By targeting this enzyme, MTOA may serve as a lead compound for developing new antibiotics that combat resistant bacterial strains.

Cancer Research
In cancer biology, MTOA has shown promise in modulating cell signaling pathways involved in apoptosis and cell cycle regulation. Studies suggest that it can influence gene expression related to tumor growth and metastasis . The compound's ability to selectively target malignant cells while sparing normal cells makes it a candidate for further investigation in cancer therapeutics.

Biochemical Applications

Enzyme Inhibition Studies
MTOA's interaction with various enzymes is a focal point of biochemical research. It has been demonstrated to bind to the active site of TrmD, effectively inhibiting its function . This mechanism of action provides insights into the development of selective enzyme inhibitors that could be used in drug design.

Cellular Mechanisms
The compound's effects on cellular processes have been documented extensively. It has been shown to alter cellular metabolism and modulate signaling pathways that are critical for maintaining cellular homeostasis . Understanding these mechanisms can lead to advancements in treating metabolic disorders.

Material Science

Synthesis of Novel Materials
MTOA can be utilized in the synthesis of novel materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers or other materials that require specific functional characteristics. Research into its application in nanotechnology is ongoing, where it may contribute to the development of nanoscale devices or materials with enhanced properties.

Analytical Chemistry

Chromatographic Applications
Due to its distinct chemical properties, MTOA is useful in analytical chemistry for developing chromatographic methods. It can serve as a standard or a reference compound in various chromatographic techniques, enhancing the accuracy and reliability of analytical measurements .

Summary Table of Applications

Application AreaSpecific UseMechanism/Action
Medicinal ChemistryAntimicrobial agentInhibits TrmD enzyme
Cancer treatmentModulates apoptosis and cell cycle
Biochemical ApplicationsEnzyme inhibition studiesBinds to active sites of enzymes
Cellular mechanism studiesAlters metabolism and signaling pathways
Material ScienceSynthesis of novel materialsIncorporation into polymers or nanomaterials
Analytical ChemistryChromatographic applicationsServes as a reference compound

Case Studies

  • Inhibition of TrmD Enzyme : A study demonstrated that MTOA effectively inhibits the TrmD enzyme in bacterial cultures, leading to reduced bacterial growth rates. This finding suggests its potential as an antibiotic candidate against resistant strains .
  • Cancer Cell Line Studies : Research involving various cancer cell lines showed that MTOA could induce apoptosis through specific signaling pathways. The results indicated a significant decrease in cell viability at certain concentrations, highlighting its therapeutic potential .

Comparison with Similar Compounds

The structural and functional attributes of 6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid can be contextualized against related heterocyclic systems, including thieno-pyrimidines, benzo-triazines, and triazole-thiones. Key comparisons are outlined below:

Structural Analogues
Compound Name Core Structure Substituents Key Features Reference
This compound Thieno[3,2-d][1,2,3]triazine 6-CH₃, 7-COOH Fused triazine-thiophene ring; potential for hydrogen bonding via COOH N/A
2,4-Dioxo-3,4-dihydrothieno[3,2-d]pyrimidine derivatives Thieno[3,2-d]pyrimidine Varied substituents (e.g., phosphonic acid) Bioactive scaffold; used in antiviral/antioxidant studies
1,2,4-Triazole-3-thiones (e.g., compounds 7–9) 1,2,4-Triazole Thione group, aryl substituents Moderate antioxidant activity (DPPH assay)
Benzo[1,2,4]triazine-7-carboxylic acid derivatives Benzo[1,2,4]triazine Methoxy/ethoxy, tetrahydroindolo groups High thermal stability; structural rigidity

Structural Insights :

  • The triazine ring in the target compound distinguishes it from pyrimidine-based analogues (e.g., ), which often exhibit broader solubility due to fewer nitrogen atoms.

Preparation Methods

Synthesis Overview

The synthesis of 3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d]triazine-7-carboxylic acid typically involves multi-step reactions starting from simpler precursors. Key synthetic methods include condensation reactions involving thiophene derivatives and carboxylic acids, followed by cyclization to form the triazine ring under acidic or basic conditions. Functional group modifications are then applied to introduce various substituents that enhance biological activity.

Key Synthetic Methods

  • Condensation Reactions: The process starts with condensation reactions that involve thiophene derivatives and carboxylic acids.
  • Cyclization: Following condensation, cyclization is performed to form the triazine ring. This is typically achieved under acidic or basic conditions.
  • Functional Group Modifications: After the formation of the triazine ring, functional group modifications are applied to introduce substituents that enhance the biological activity of the compound.

Chemical Reactions

3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d]triazine-7-carboxylic acid can undergo several chemical reactions. These reactions include oxidation, reduction, and substitution. Oxidation can be achieved using reagents like hydrogen peroxide or potassium permanganate, while reduction involves agents such as sodium borohydride or lithium aluminum hydride. Substitution reactions typically occur at the carboxylic acid group, leading to the formation of esters or amides.

Example of Triazine Derivative Synthesis

Compound Type Starting Material Reaction Product
Pyridazinothienotriazines Diazotized compound Reaction with sodium nitrite in acetic acid Pyridazino[4',3':4,5]thieno[3,2-d]triazines
Thieno[2,3-c]pyridazines Pyridazine-3(2H)thione Cycloalkylation with halocompounds in methanol with sodium methoxide or with N-substituted chloroacetamide and K2CO3 Formation of thieno[2,3-c]pyridazines

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with thiol-containing intermediates (e.g., 4-amino-5-substituted-triazole-3-thiols) reacting with halogenated ketones or fenacyl bromides under alkaline conditions (e.g., KOH). Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature to maximize yield. Structural confirmation requires IR, NMR, and mass spectrometry .

Q. How can researchers confirm the structural integrity of this compound and its derivatives?

  • Methodological Answer : Modern physicochemical methods are critical:

  • IR spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹).
  • ¹H/¹³C NMR resolves aromatic protons and methyl groups.
  • Mass spectrometry confirms molecular weight.
  • X-ray crystallography (if crystalline) provides 3D conformation. Cross-referencing with computational models (e.g., DFT) enhances accuracy .

Q. What are the key physicochemical properties (e.g., solubility, lipophilicity) influencing its pharmacokinetics?

  • Methodological Answer : Use tools like the SwissADME platform to predict:

  • LogP (lipophilicity) via atomic contribution methods.
  • Solubility in aqueous buffers (e.g., PBS) at varying pH.
  • Drug-likeness via Lipinski’s Rule of Five. Experimental validation involves HPLC retention times and shake-flask assays .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for reaction pathways) and machine learning (ML) to predict bioactivity. For example:

  • Reaction path search (e.g., via ICReDD’s workflow) identifies energetically favorable intermediates .
  • QSAR models correlate structural motifs (e.g., triazine rings) with antibacterial activity .
  • Molecular docking screens derivatives against target proteins (e.g., bacterial enzymes) .

Q. How should researchers resolve contradictions in biological activity data across similar analogs?

  • Methodological Answer : Apply systematic analysis:

Replicate experiments under controlled conditions (pH, temperature).

Compare substituent effects : For instance, 2-alkoxyphenyl groups in position 6 may enhance antibacterial activity vs. unsubstituted analogs .

Validate via orthogonal assays (e.g., MIC tests vs. time-kill curves).

Use meta-analysis of published data to identify trends .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :

  • Factorial design : Vary substituents (e.g., aryl groups in position 3) and reaction conditions to isolate effects on bioactivity .
  • Dose-response matrices quantify potency (e.g., IC₅₀ values).
  • Control groups : Compare with reference drugs (e.g., celecoxib for COX-2 inhibition) .

Q. What advanced techniques are recommended for characterizing degradation products or impurities?

  • Methodological Answer :

  • LC-MS/MS identifies trace impurities.
  • Stability studies : Expose to stress conditions (heat, light, pH extremes) and monitor via HPLC.
  • Isolation via preparative TLC followed by NMR elucidates degradation pathways .

Methodological Challenges and Solutions

Q. How can solubility limitations in aqueous media be addressed for in vitro assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (<1% v/v) to dissolve the compound, then dilute in assay buffer.
  • Salt formation : Synthesize sodium or potassium salts to improve hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Q. What strategies ensure reproducibility in scaled-up synthesis?

  • Methodological Answer :

  • Process analytical technology (PAT) : Monitor reactions in real-time via inline spectroscopy.
  • Design of Experiments (DoE) : Optimize parameters (e.g., stirring rate, cooling rate) systematically .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid
Reactant of Route 2
6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid

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